![molecular formula C10H16O3 B11944209 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)
3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene is a unique organic compound characterized by its spirocyclic structure, which includes three oxygen atoms and a double bond. This compound has the molecular formula C10H16O3 and a molecular weight of 184.237 g/mol . It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a wide range of substituted spirocyclic compounds .
Scientific Research Applications
3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undecane: Similar structure but lacks the double bond.
(3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-en-8-yl)(phenyl)methanol: Contains an additional phenyl group and hydroxyl group.
1,4-Dioxaspiro[4.6]undecane: Different ring size and oxygen arrangement.
Uniqueness
3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene is unique due to its specific spirocyclic structure with three oxygen atoms and a double bond. This configuration imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3,3-dimethyl-1,5,9-trioxaspiro[5.5]undec-10-ene |
InChI |
InChI=1S/C10H16O3/c1-9(2)7-12-10(13-8-9)3-5-11-6-4-10/h3,5H,4,6-8H2,1-2H3 |
InChI Key |
JIMUJDIVLLHOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(CCOC=C2)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


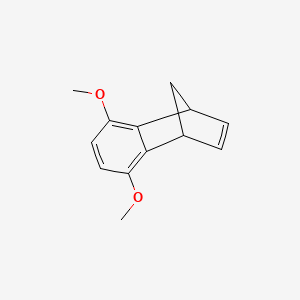
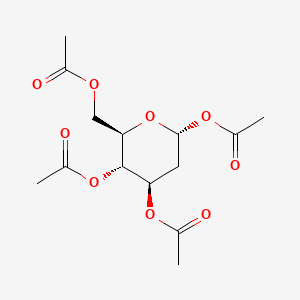
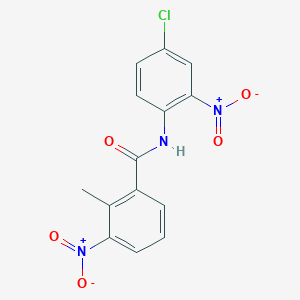
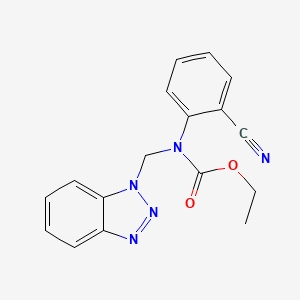

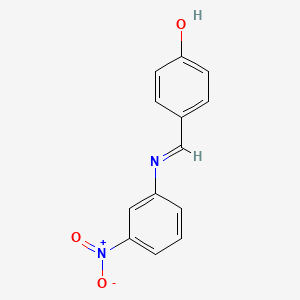
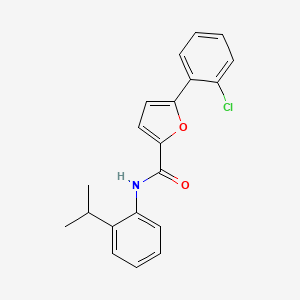
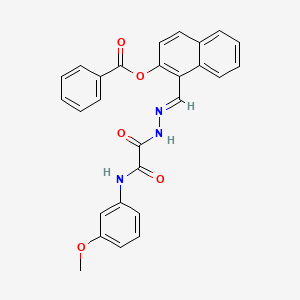
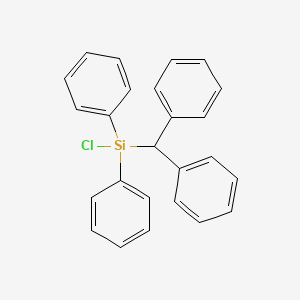

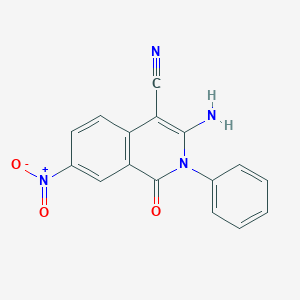
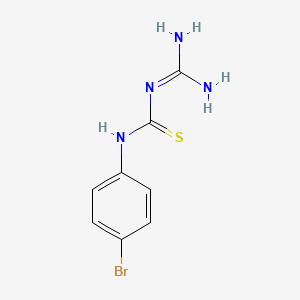
![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)

